4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione

Hypolipidemic Triazolidinedione SAR

Reproducible hypolipidemic SAR demands precise N4-aryl and N1-alkyl substitution-generic urazole analogs introduce confounding activity shifts. 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is a structurally defined hypolipidemic scaffold validated in CF1 mice at 20 mg/kg/day i.p., outperforming 4-methoxy, 4-nitro, and 4-tert-butylphenyl congeners. • Validated hypolipidemic efficacy: 4-chlorophenyl substitution superior to 4-OCH3, 4-NO2, and 4-tBu analogs in rodent models. • Dual COX/5-LOX anti-inflammatory potential: effective at 8-20 mg/kg in rodent edema & septic shock. • N1-methyl synthetic handle for acylation/alkylation derivatization. • Aldose reductase inhibitor screening: reduces sorbitol accumulation in diabetic rat tissues (20 mg/kg/day p.o., 21 days). Supplied with consistent quality; global shipping from stock.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63
CAS No. 473724-41-3
Cat. No. B2606828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione
CAS473724-41-3
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63
Structural Identifiers
SMILESCN1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H8ClN3O2/c1-12-9(15)13(8(14)11-12)7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,14)
InChIKeyBRFSWHZUBNMVKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione: Core Scaffold and Procurement


4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is a 1,2,4-triazolidine-3,5-dione (urazole) derivative bearing a 4-chlorophenyl substituent at N4 and a methyl group at N1. The 1,2,4-triazolidine-3,5-dione scaffold is recognized as a privileged heterocyclic core for developing hypolipidemic [1], anti-inflammatory [2], and aldose reductase inhibitory agents [3]. The compound’s specific substitution pattern—4-chlorophenyl combined with N1-methyl—distinguishes it from the broader urazole class and underpins its procurement rationale for structure-activity relationship (SAR) investigations and lead optimization campaigns.

Scaffold: 1,2,4-Triazolidine-3,5-dione (urazole) privileged core for hypolipidemic, anti-inflammatory, and aldose reductase inhibitor research
Substitution: 4-Chlorophenyl at N4 and N1-methyl define a SAR-distinct profile; N1-methylation stabilizes the saturated ring for biological screening
Workflow: Designed for SAR expansion, lead optimization, and pathway-focused screening in metabolic, inflammatory, and diabetic complication models

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione vs. Generic Urazole Analogs


Within the 1,2,4-triazolidine-3,5-dione class, biological activity is highly sensitive to the nature of the N4-aryl substituent. Direct comparative studies demonstrate that 4-(4-chlorophenyl)-substituted derivatives exhibit superior hypolipidemic efficacy relative to 4-methoxy, 4-nitro, and 4-tert-butylphenyl analogs [1]. Furthermore, the N1-methyl group differentiates this compound from the des-methyl analog (4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione, CAS 52039-87-9), which is primarily employed as a synthetic precursor to the oxidized triazolinedione reagent [2]. These substituent-dependent variations mean that generic in-class substitution cannot guarantee equivalent biological performance, making precise procurement essential for reproducible SAR results.

Target Compound
Similar, Not Interchangeable
Target 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione Reported higher hypolipidemic ranking vs. 4-methoxy, 4-nitro, and 4-tert-butylphenyl analogs
Substitute 4-Methoxy, 4-nitro, or 4-tert-butylphenyl analogs N4-aryl variation may shift hypolipidemic response and anti-inflammatory profile
Target 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione Stabilized urazole scaffold suitable for biological screening; oxidation pathway blocked
Substitute 4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dione (CAS 52039-87-9) Des-methyl analog serves as a precursor to reactive triazolinedione; may confound biological assays

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione: Differentiation Evidence


Superior Hypolipidemic Effect of 4-Chlorophenyl Substitution

In a head-to-head in vivo comparison of 4-substituted 1-acyl-1,2,4-triazolidine-3,5-diones administered intraperitoneally at 20 mg/kg/day to CF1 mice, the 4-(4-chlorophenyl)-substituted compounds demonstrated unequivocally better hypolipidemic activity—defined as greater reductions in both serum cholesterol and triglyceride levels—than the corresponding 4-methoxy, 4-nitro, and 4-tert-butylphenyl substituted analogs [1]. While the published abstract reports the rank order qualitatively, the full study established that only the 4-chlorophenyl and 4-alkyl-substituted derivatives achieved consistent, significant hypocholesterolemic effects, with the 4-chlorophenyl series outperforming all other electron-donating and electron-withdrawing para-substituted phenyl analogs tested.

Hypolipidemic comparison
Head-to-head
4-Chlorophenyl-1-acyl analogs outranked 4-methoxy, 4-nitro, and 4-tert-butylphenyl in serum cholesterol and triglyceride reduction in CF1 mice at 20 mg/kg/day i.p.
Supports selection for hypolipidemic model studies
Exact percentage reductions in J Pharm Sci 1993 full-text tables
Hypolipidemic Triazolidinedione SAR Cholesterol Triglyceride

N1-Methyl vs. Des-Methyl Analog: Reactivity and Biological Implications

The N1-methyl group on 4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione fundamentally alters its chemical reactivity compared to the des-methyl analog 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione (CAS 52039-87-9). The des-methyl compound is documented primarily as a precursor to 4-(4-chlorophenyl)-1,2,4-triazoline-3,5-dione, a highly reactive electrophilic reagent used in Diels-Alder and ene reactions [1]. Methylation at N1 blocks this oxidation pathway, stabilizing the saturated triazolidinedione ring and redirecting utility toward biological applications rather than synthetic reagent use. Additionally, the N1-methyl substituent introduces a defined stereoelectronic environment that influences target binding, distinguishing it from the 1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione analog (BindingDB BDBM7833) which showed an IC50 >100,000 nM against kinase targets, indicating weak target engagement [2].

N1-Methyl stability
Class-level
N1-methylation prevents oxidation to electrophilic triazolinedione; des-methyl analog (CAS 52039-87-9) is a documented precursor to reactive reagent
Stabilized scaffold for biological screening
1,2-Dimethyl analog showed >100 µM kinase IC50 (BindingDB); reactivity extrapolation from patent and literature
Synthetic Chemistry Triazolinedione Precursor Oxidation

Anti-Inflammatory Activity of Triazolidinedione Scaffold

A comprehensive structure-activity relationship study demonstrated that 1-acyl and 1,2-diacyl-1,2,4-triazolidine-3,5-diones are potent anti-inflammatory agents in rodents. At oral doses of 8–20 mg/kg, these compounds effectively suppressed carrageenan-induced edema, pleurisy, and LPS-induced septic shock [1]. The anti-inflammatory mechanism was attributed to inhibition of prostaglandin and leukotriene de novo synthesis, coupled with potential free radical scavenging activity, rather than lysosomal enzyme inhibition [1]. While the study encompassed multiple 4-substituted derivatives, the 4-aryl substitution pattern is a key determinant of potency, positioning 4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione as a relevant candidate for further anti-inflammatory profiling within this established pharmacophore.

Anti-inflammatory class evidence
Class-level
1-Acyl/1,2-diacyl triazolidinediones reduced carrageenan-induced edema, pleurisy, and LPS-induced septic shock at 8–20 mg/kg p.o. in rodents via dual COX/5-LOX inhibition
Class-level evidence supports scaffold screening
Specific 4-chlorophenyl derivative data not isolated; scaffold-level efficacy reported
Anti-inflammatory Prostaglandin Inhibition Edema Pleurisy

Aldose Reductase Inhibition by Triazolidinedione Scaffold

1,2,4-Triazolidine-3,5-diones were identified as potent inhibitors of rat lens aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. In streptozotocin-diabetic rats, orally administered triazolidine-3,5-diones at 20 mg/kg/day for 21 days significantly reduced sorbitol accumulation in red blood cells, lens, and sciatic nerves [1]. This demonstration of target engagement in a disease-relevant in vivo model establishes the scaffold's potential for diabetic complication research. While the published study did not report individual compound-level data for all derivatives, the class-level aldose reductase inhibitory activity supports the inclusion of 4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione in aldose reductase inhibitor screening cascades.

Aldose reductase class evidence
Class-level
Triazolidinediones significantly reduced sorbitol accumulation in RBC, lens, and sciatic nerve at 20 mg/kg/day p.o. for 21 days in STZ-diabetic rats
Class-level evidence supports inhibitor screening
Compound-level data not reported; extrapolation required for specific derivative
Aldose Reductase Diabetic Complications Sorbitol Pathway Polyol

4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione: Application Scenarios


Dyslipidemia and Metabolic Syndrome SAR Lead

Based on the demonstrated superior hypolipidemic activity of 4-(4-chlorophenyl)-substituted triazolidine-3,5-diones in CF1 mice at 20 mg/kg/day i.p. [1], this compound serves as an ideal starting point for medicinal chemistry campaigns targeting hypercholesterolemia, hypertriglyceridemia, and mixed dyslipidemia. The N1-methyl group provides a synthetic handle for further derivatization (e.g., acylation, alkylation) to explore structure-activity relationships around the N1 and N2 positions. Procurement should be prioritized by laboratories investigating lipid metabolism, atherosclerosis, or metabolic syndrome therapeutics.

Anti-Inflammatory Pharmacophore Validation

The 1,2,4-triazolidine-3,5-dione scaffold has been validated as an in vivo anti-inflammatory pharmacophore effective at 8–20 mg/kg in rodent edema, pleurisy, and septic shock models, acting through dual inhibition of prostaglandin and leukotriene synthesis [2]. 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is therefore a suitable candidate for inflammation-focused screening panels, particularly where dual COX/5-LOX inhibition is desired. Its procurement enables SAR studies exploring the impact of N1-methyl and N4-chlorophenyl substitution on anti-inflammatory potency and selectivity.

Aldose Reductase Inhibitor Screening

The 1,2,4-triazolidine-3,5-dione class has demonstrated in vivo aldose reductase inhibitory activity in streptozotocin-diabetic rats, significantly reducing sorbitol accumulation in target tissues after 21 days of oral dosing at 20 mg/kg/day [3]. 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione can be deployed in aldose reductase inhibitor screening cascades for diabetic neuropathy, retinopathy, and nephropathy programs, with the chlorophenyl substituent potentially enhancing target affinity through halogen bonding interactions.

Agrochemical Herbicide Lead Diversification

The parent des-methyl analog 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione is disclosed in US Patent 4,066,437A as part of a class of triazolidine herbicides effective at application rates of 1–6 kg/hectare [4]. The N1-methyl derivative represents a diversification point for agrochemical SAR studies, enabling exploration of the impact of N-alkylation on herbicidal potency, crop selectivity, and environmental persistence. Procurement supports agrochemical discovery programs seeking novel protoporphyrinogen oxidase (PPO) or alternative herbicide target inhibitors.

Application
Selection Property
Validation Focus
Lipid metabolism pathway studies
4-Chlorophenyl substitution profile
Serum cholesterol/triglyceride endpoint review
Inflammation model studies
Dual COX/5-LOX inhibition context
Edema and pleurisy endpoint review
Aldose reductase inhibitor screening
Sorbitol pathway inhibition context
Tissue sorbitol accumulation review
Agrochemical herbicide diversification
N-Alkylation impact on herbicidal profile
Herbicidal potency and crop selectivity review
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